molecular formula C11H10N4 B138377 9H-Pyrido[3,4-b]indole-5,6-diamine CAS No. 131203-81-1

9H-Pyrido[3,4-b]indole-5,6-diamine

Cat. No. B138377
M. Wt: 198.22 g/mol
InChI Key: YMMMNRPNQPWNOE-UHFFFAOYSA-N
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Description

“9H-Pyrido[3,4-b]indole” is also known as β-Carboline, Carbazoline, Norharman, Norharmane, 2,9-Diazafluorene, and 9H-Beta-carboline . It has a molecular weight of 168.1946 . The IUPAC Standard InChI is InChI=1S/C11H8N2/c1-2-4-10-8 (3-1)9-5-6-12-7-11 (9)13-10/h1-7,13H .


Synthesis Analysis

There are several methods to synthesize “9H-Pyrido[3,4-b]indole” derivatives. For instance, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group .


Molecular Structure Analysis

The chemical structure of “9H-Pyrido[3,4-b]indole” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The julolidine-structured pyrido [3,4- b ]indole dye ET-1 has been newly designed and developed as a small D–A fluorescent dye . ET-1 showed bathochromic shifts of the fluorescence band upon changing from aprotic solvents to protic solvents, as well as positive fluorescence solvatochromism .


Physical And Chemical Properties Analysis

The physical and chemical properties of “9H-Pyrido[3,4-b]indole” include a molecular weight of 168.1946 . Other data available include phase change data, gas phase ion energetics data, mass spectrum (electron ionization), and gas chromatography .

properties

IUPAC Name

9H-pyrido[3,4-b]indole-5,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c12-7-1-2-8-10(11(7)13)6-3-4-14-5-9(6)15-8/h1-5,15H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMMNRPNQPWNOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(N2)C=NC=C3)C(=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565257
Record name 9H-beta-Carboline-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Pyrido[3,4-b]indole-5,6-diamine

CAS RN

131203-81-1
Record name 9H-beta-Carboline-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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